molecular formula C9H9F3N2O3 B2395779 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate CAS No. 2089277-58-5

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate

Cat. No.: B2395779
CAS No.: 2089277-58-5
M. Wt: 250.177
InChI Key: ZQPZKRJECNZKEE-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H11F3N2O3 It is characterized by the presence of a trifluoroethyl group and a methoxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methoxypyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The methoxypyridinyl moiety may also contribute to the compound’s overall activity by facilitating interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications .

Biological Activity

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate (CAS No. 2089277-58-5) is a compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C10H11F3N2O3, and it includes a trifluoroethyl group, which is known to enhance lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

  • Molecular Weight : 234.18 g/mol
  • Functional Groups : Trifluoroethyl, methoxypyridinyl

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoroethyl group increases binding affinity due to its hydrophobic nature, while the methoxypyridinyl moiety may facilitate hydrogen bonding with active sites on target proteins. This dual interaction enhances the compound's pharmacological profile.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as selective inhibitors of phosphodiesterases (PDEs), particularly PDE4. Selective inhibition of PDE4 has been associated with therapeutic effects in neuropsychological conditions such as depression and anxiety. For instance, studies have shown that PDE4 inhibitors can enhance cyclic AMP (cAMP) signaling pathways, which are crucial for various cellular functions .

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of PDE4 inhibitors on learning and memory in animal models. The results demonstrated that these inhibitors could improve cognitive functions by modulating cAMP levels in the brain.
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds in models of asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 resulted in reduced airway hyperreactivity and inflammation .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2,2,2-Trifluoroethyl N-(4-methylpyridin-2-yl)carbamateMethyl group instead of methoxySimilar PDE inhibition
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamateChlorine substituentDifferent reactivity profiles
2,2,2-Trifluoroethyl N-(4-aminopyridin-2-yl)carbamateAmino group presenceEnhanced interaction with biological targets

Research Findings

Recent studies have focused on the synthesis and optimization of trifluoroethyl-containing compounds for enhanced biological activity. The introduction of fluorinated groups has been shown to increase potency against various biological targets due to improved pharmacokinetic properties .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-16-6-2-3-13-7(4-6)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPZKRJECNZKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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